molecular formula C13H20 B14249596 Trideca-4,9-diyne CAS No. 483343-26-6

Trideca-4,9-diyne

Cat. No.: B14249596
CAS No.: 483343-26-6
M. Wt: 176.30 g/mol
InChI Key: ILLODGYYLMOZIM-UHFFFAOYSA-N
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Description

Trideca-4,9-diyne is a linear aliphatic hydrocarbon featuring two carbon-carbon triple bonds at positions 4 and 8. Its derivatives, such as 7-(allyloxy)this compound (2d) and 7-((2-methylallyl)oxy)this compound (9d), are synthesized via nucleophilic substitution reactions. For example, 7-(allyloxy)this compound (2d) is prepared by reacting trideca-4,9-diyn-7-ol (4d) with allyl bromide in dry Et₂O using NaH as a base and tetraethylammonium iodide as a catalyst, yielding a colorless oil with an 89% yield . Structural characterization via ¹H NMR (299.97 MHz, CDCl₃) and ¹³C NMR (75.44 MHz, CDCl₃) confirms the positions of triple bonds and substituents . Derivatives like trideca-4,9-diyn-7-yl methacrylate (11d) are synthesized via esterification, achieving 90% yield under mild conditions . These compounds serve as intermediates in organic synthesis, particularly in ring-closing metathesis reactions to generate cyclic alkenes .

Properties

CAS No.

483343-26-6

Molecular Formula

C13H20

Molecular Weight

176.30 g/mol

IUPAC Name

trideca-4,9-diyne

InChI

InChI=1S/C13H20/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-6,11-13H2,1-2H3

InChI Key

ILLODGYYLMOZIM-UHFFFAOYSA-N

Canonical SMILES

CCCC#CCCCC#CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trideca-4,9-diyne typically involves the use of Grignard reagents and subsequent coupling reactions. One common method includes the reaction of a suitable alkyne with a Grignard reagent, followed by oxidative coupling to form the desired diyne structure .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Trideca-4,9-diyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include diketones, alkenes, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Trideca-4,9-diyne involves its ability to undergo cycloaromatization, leading to the formation of highly reactive diradicals. These diradicals can selectively cleave DNA strands, making the compound a potent agent in anticancer therapies. The molecular targets include DNA and various enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Comparison with Similar Compounds

5-[(2-Methylallyl)oxy]nona-2,7-diyne (9b)

  • Structure : A shorter-chain diyne (C₉ backbone) with triple bonds at positions 2 and 7 and a 2-methylallyloxy substituent.
  • Synthesis: Prepared from nona-2,7-diyn-5-ol and 2-methylprop-2-enyl chloride in Et₂O, yielding 76% .
  • Key Differences :
    • Shorter chain length reduces steric hindrance but limits applications requiring extended conjugation.
    • ¹H NMR (CDCl₃) shows distinct shifts for the methyl group (δ 1.73 ppm) and allylic protons (δ 4.70–4.85 ppm) compared to Trideca-4,9-diyne derivatives .

6-(Allyloxy)undeca-3,8-diyne (2c)

  • Structure : C₁₁ backbone with triple bonds at positions 3 and 6.
  • Synthesis : Uses undeca-3,8-diyn-6-ol and allyl bromide in THF, achieving 89% yield .
  • Key Differences: Triple bond positions (3,8 vs. 4,9) alter electronic properties and reactivity in metathesis reactions. ¹³C NMR shows carbinol carbon at δ 65.2 ppm, contrasting with δ 68.1 ppm in this compound derivatives .

Trideca-4,6-diynoic Acid

  • Structure : Trideca-4,6-diyne with a terminal carboxylic acid group.
  • Synthesis: Derived via coupling reactions, as noted in polymer and supramolecular chemistry studies .
  • Key Differences: The carboxylic acid group enables hydrogen bonding and coordination chemistry, unlike non-functionalized this compound. Triple bonds at 4 and 6 shorten the conjugation length compared to 4,9 positions .

(Z,Z)-5-(Trideca-4,7-dienyl)resorcinol

  • Structure: A diene (C₁₃) with conjugated double bonds at 4 and 7, linked to a resorcinol moiety.
  • Biological Activity : Exhibits antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) .
  • Key Differences: Dienes vs. diynes: Reduced rigidity and electronic delocalization compared to this compound. Bioactivity highlights the role of resorcinol in enhancing antimicrobial potency .

Bicyclo[7.3.1]trideca-4,9-diene-2,6-diyn-13-one

  • Structure : A bicyclic framework with conjugated diyne (positions 2,6) and diene (positions 4,9) groups.
  • Reactivity : Cage-like structure forces functional groups into proximity, enabling selective carbonyl reactions .
  • Key Differences :
    • Cyclic vs. linear structure: Enhanced ring strain and unique reactivity in Diels-Alder reactions .

Comparative Data Table

Compound Molecular Formula Triple Bond Positions Functional Group Yield (%) Key NMR Shifts (¹H/¹³C) Applications References
7-(Allyloxy)this compound C₁₆H₂₂O 4,9 Allyl ether 89 δ 4.65–4.70 (allyl protons) Metathesis intermediates
5-[(2-Methylallyl)oxy]nona-2,7-diyne C₁₂H₁₆O 2,7 2-Methylallyl ether 76 δ 1.73 (CH₃), δ 4.70–4.85 (allyl) Organic synthesis
Trideca-4,6-diynoic Acid C₁₃H₁₈O₂ 4,6 Carboxylic acid N/A N/A Polymer chemistry
(Z,Z)-5-(Trideca-4,7-dienyl)resorcinol C₁₉H₂₆O₂ None (diene at 4,7) Resorcinol N/A N/A Antibacterial agents
Bicyclo[7.3.1]trideca-4,9-diene-2,6-diyn-13-one C₁₃H₁₀O₃ 2,6 Ketone, diyne, diene N/A N/A Selective organic reactions

Key Findings and Implications

  • Chain Length and Reactivity: Longer chains (e.g., this compound) enhance conjugation and stability in metathesis reactions compared to shorter analogs like nona-2,7-diyne .
  • Functional Groups: Ether and ester derivatives of this compound exhibit versatile reactivity, while carboxylic acid or resorcinol moieties in analogs enable biological or coordination applications .
  • Structural Rigidity : Linear diynes (e.g., this compound) offer predictable reactivity, whereas bicyclic derivatives (e.g., Bicyclo[7.3.1]trideca-4,9-diene-2,6-diyn-13-one) provide unique stereoelectronic effects .

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